Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Molecular Formula: C₁₅H₁₆BrNO₃ Molecular Weight: 338.21 g/mol CAS No.: 338960-00-2 Physical Properties:
- Density: 1.393 ± 0.06 g/cm³
- Melting Point: 172–174°C
- Boiling Point: 484.4 ± 45.0°C (predicted)
- pKa: 13.83 ± 0.70
This compound features a 3-bromophenyl substituent at the 4-position of the tetrahydropyridine ring, a methyl group at the 2-position, and an ethyl ester at the 3-position. Its synthesis and commercial availability are documented by suppliers such as Aladdin Scientific and CHEMLYTE SOLUTIONS CO., LTD, with applications in industrial and research settings .
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-5-4-6-11(16)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENARTBWUZYRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyridinecarboxylates.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16BrNO3
- Molecular Weight : 338.21 g/mol
- CAS Number : 338960-00-2
The compound features a tetrahydropyridine structure that contributes to its biological activity. Its unique bromophenyl substitution enhances its reactivity and potential pharmacological properties.
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Research :
- Neurological Disorders :
Chemical Synthesis and Derivatives
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis of derivatives has been explored to enhance its biological activity and selectivity:
- Synthesis Methodology :
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Neuroprotective |
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular Formula: C₁₅H₁₅ClN₂O₅ Molecular Weight: 338.74 g/mol Key Differences: Replaces bromine with chlorine and introduces a nitro group at the 3-position of the phenyl ring.
Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular Formula: C₁₅H₁₅ClFNO₃ Molecular Weight: 311.74 g/mol Key Differences: Substitutes bromine with chlorine and fluorine at the 2- and 6-positions of the phenyl ring. The reduced molecular weight and altered halogen positions may impact steric hindrance and intermolecular interactions .
Electron-Withdrawing and Electron-Donating Groups
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No.: 478261-52-8 Molecular Formula: C₁₆H₁₅F₃NO₃ Key Differences: A trifluoromethyl group at the 2-position of the phenyl ring introduces hydrophobicity and electron-withdrawing properties, which could influence binding affinity in biological systems .
Physicochemical Properties and Trends
Trends :
- Electron-Withdrawing Groups (EWGs): Nitro and cyano groups reduce electron density on the aromatic ring, influencing reactivity in nucleophilic or electrophilic substitutions .
Biological Activity
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 338960-00-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C15H16BrNO3
Molecular Weight: 338.21 g/mol
IUPAC Name: Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS Number: 338960-00-2
Pharmacological Activity
This compound is structurally related to various biologically active pyridine derivatives. Research indicates that compounds in this class exhibit a range of biological activities including:
- Antitumor Activity: Similar derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on pyridone derivatives have demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties: Some studies suggest that derivatives of pyridine compounds possess antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition: Many pyridine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation: The compound may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways .
Antitumor Activity
A study published in MDPI highlighted that certain pyridone derivatives exhibit potent antitumor activity through their ability to induce apoptosis in cancer cells. The study specifically noted that these compounds could serve as leads for developing new anticancer agents .
Antimicrobial Activity
Research has also indicated that related compounds show promising results against resistant strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and exhibited significant inhibitory effects .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparison of Synthesis Methods
Basic Question: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray crystallography : The dihydropyrimidinone ring adopts a boat conformation (deviations: N2: 0.159 Å, C7: 0.214 Å from plane). Puckering parameters: Q = 0.339 Å, Θ = 74.9°, φ = 50.2° . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions. ESI-MS provides molecular ion validation (e.g., m/z 405.3/407.3 for bromine isotopic pattern) .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
Key safety measures include:
- PPE : Gloves (P280), goggles (P305), and respirators (P284) to avoid inhalation (P260) or skin contact (P262).
- Storage : Dry, ventilated environments (P403+P233), inert gas handling (P231), and protection from ignition sources (P210) .
- Spill Management : Use absorbents (P390) and avoid aqueous contact (P223).
Q. Table 2: Critical Safety Codes
| Code | Precaution |
|---|---|
| P280 | Wear gloves/eye protection |
| P261 | Avoid inhalation of dust/particles |
| P233 | Keep container tightly closed |
Advanced Question: How does the conformational flexibility of the dihydropyrimidinone ring influence reactivity or biological activity?
Methodological Answer:
The boat conformation (observed via X-ray) impacts steric and electronic interactions. For example:
- The 3-bromophenyl group’s orientation affects π-stacking in enzyme binding pockets.
- Ring puckering (Θ = 74.9°) may modulate hydrogen-bonding capacity with biological targets . Computational modeling (e.g., DFT or MD simulations) can predict how conformational changes alter ligand-receptor interactions.
Advanced Question: How can regioselectivity challenges in multi-component syntheses of analogs be addressed?
Methodological Answer:
Regioselectivity is controlled by:
- Catalytic Systems : Protic acids (e.g., HCl) favor cyclocondensation over side reactions .
- Microwave Irradiation : Enhances reaction homogeneity, reducing byproducts (e.g., in bis-heterocyclic derivatives) .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br) direct electrophilic aromatic substitution to specific positions.
Advanced Question: How should researchers resolve contradictions in experimental data (e.g., conflicting spectral or crystallographic results)?
Methodological Answer:
- Replicate Experiments : Verify purity via HPLC or TLC.
- Cross-Validation : Compare NMR/X-ray data with computational predictions (e.g., using Gaussian for optimized geometries).
- Control Studies : Test reaction conditions (e.g., solvent, catalyst) to identify variables causing discrepancies .
Advanced Question: What strategies are recommended for evaluating the pharmacological potential of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
